

Spectroscopic Characterization of 2-amino-2-(2-methoxyphenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-amino-2-(2-methoxyphenyl)acetic Acid

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Abstract

This technical guide provides a framework for the spectroscopic characterization of **2-amino-2-(2-methoxyphenyl)acetic acid**, a key building block in synthetic organic chemistry and drug discovery. While a comprehensive search of publicly available databases and literature did not yield specific experimental spectra for this compound, this document outlines the expected spectroscopic data based on its chemical structure. It also provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this and similar molecules. This guide is intended to serve as a practical resource for researchers working with this compound, enabling them to effectively analyze and interpret their own experimental data.

Introduction

2-amino-2-(2-methoxyphenyl)acetic acid is a non-proteinogenic amino acid derivative. Its structure, featuring a chiral center and a methoxy-substituted aromatic ring, makes it a valuable synthon for the preparation of a variety of biologically active molecules, including peptide mimics and pharmaceutical intermediates. Accurate and thorough spectroscopic analysis is paramount to confirm the identity, purity, and structure of this compound before its use in

further synthetic steps. This guide focuses on the three primary spectroscopic techniques used for this purpose: NMR, IR, and MS.

Predicted Spectroscopic Data

Due to the unavailability of published experimental spectra for **2-amino-2-(2-methoxyphenyl)acetic acid**, this section provides predicted data based on the analysis of its structural features. These predictions can serve as a reference for researchers when interpreting their own experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

¹ H NMR Data (Predicted)	¹³ C NMR Data (Predicted)
Chemical Shift (δ, ppm)	Assignment
7.2-7.4	Ar-H
6.8-7.0	Ar-H
5.0-5.2	α-CH
3.8-3.9	-OCH ₃
2.0-4.0 (broad)	-NH ₂ , -COOH

Note: Predicted chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of different bonds.

IR Absorption Data (Predicted)	Frequency Range (cm ⁻¹)	Functional Group Assignment
3400-2400 (broad)		O-H stretch (Carboxylic Acid)
3300-3000 (broad)		N-H stretch (Amine)
3100-3000		C-H stretch (Aromatic)
2950-2850		C-H stretch (Aliphatic)
1725-1700		C=O stretch (Carboxylic Acid)
1600-1450		C=C stretch (Aromatic Ring)
1640-1550		N-H bend (Amine)
1250-1000		C-O stretch (Ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectrometry Data (Predicted)	m/z (Mass-to-Charge Ratio)	Assignment
181.07		[M] ⁺ (Molecular Ion)
136		[M - COOH] ⁺
121		[M - COOH - CH ₃] ⁺
108		[C ₇ H ₈ O] ⁺
91		[C ₇ H ₇] ⁺
77		[C ₆ H ₅] ⁺

Note: The molecular formula of **2-amino-2-(2-methoxyphenyl)acetic acid** is C₉H₁₁NO₃, and its calculated molecular weight is approximately 181.19 g/mol .[\[1\]](#)

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for amino acids like **2-amino-2-(2-methoxyphenyl)acetic acid**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of exchangeable proton signals (-NH₂ and -COOH).
- **Instrument Setup:**
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
 - Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity and resolution.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle, a spectral width of $10\text{-}15$ ppm, an acquisition time of $2\text{-}4$ seconds, and a relaxation delay of $1\text{-}5$ seconds.
 - Signal-to-noise can be improved by increasing the number of scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger spectral width (e.g., $0\text{-}200$ ppm) is required.
 - Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay are typically necessary to obtain a good signal-to-noise ratio.

IR Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of the finely ground solid sample ($1\text{-}2$ mg) with about $100\text{-}200$ mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the spectrometer and collect the sample spectrum.
 - The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

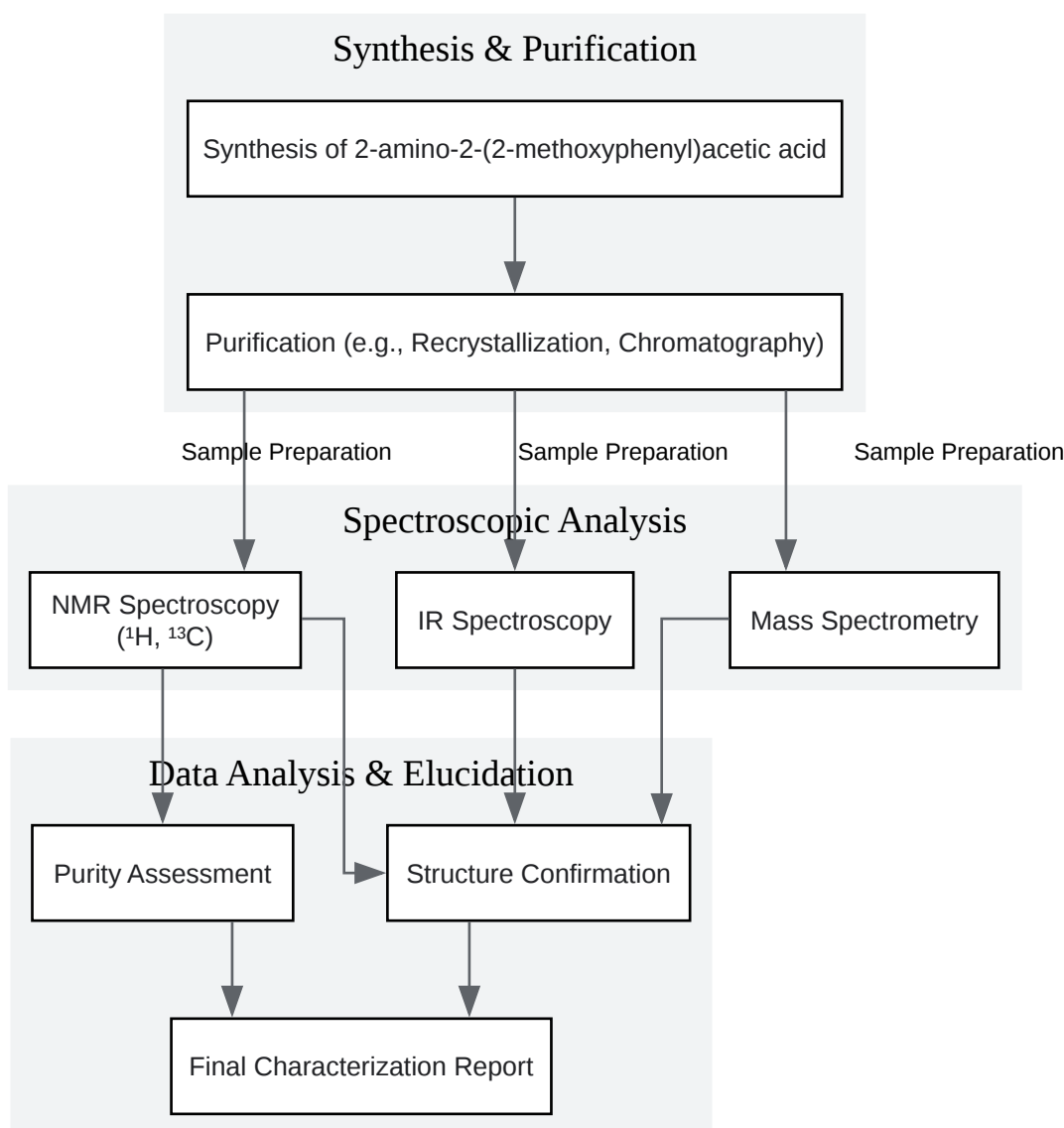
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
- Ionization Method: Electrospray ionization (ESI) is a common and suitable method for amino acids as it is a soft ionization technique that typically produces an intact molecular ion.
- Data Acquisition:
 - Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
 - Acquire the mass spectrum in positive or negative ion mode. For amino acids, positive mode is often used to observe the protonated molecule $[M+H]^+$.
 - For fragmentation analysis (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized compound like **2-amino-2-(2-methoxyphenyl)acetic acid**.



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

The structural characterization of **2-amino-2-(2-methoxyphenyl)acetic acid** is a critical step in its application in research and development. While specific experimental spectroscopic data is not readily available in the public domain, this guide provides a robust framework for its analysis. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental

protocols, offer a valuable resource for scientists to confirm the synthesis and purity of this important molecule. Adherence to these guidelines will ensure the generation of high-quality, reliable data, which is fundamental to the advancement of chemical and pharmaceutical research.

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References

- 1. 2-amino-2-(2-methoxyphenyl)acetic Acid | C₉H₁₁NO₃ | CID 2772349 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426

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